Limonol

Vue d'ensemble

Description

Limonol is a natural product found in Citrus medica with data available.

Applications De Recherche Scientifique

Bioactivity and Biomedical Prospects

Limonoids, including Limonol, have been extensively researched for their potential health benefits. They are primarily found in citrus fruits and have shown potential as anticancer, cholesterol-lowering, and antiviral agents. This indicates their significant role in potentially improving human health and well-being (Manners, 2007).

Biological Activity in Plants

Limonoids have demonstrated a range of biological activities, including insect antifeedant and growth-regulating properties, and various medicinal effects in animals and humans. They also show antifungal, bactericidal, and antiviral activity, highlighting their versatility in different biological applications (Champagne et al., 1992).

Potential Health Benefits

Limonoids have been recognized for their wide range of biological properties, such as anticancer, antibacterial, antifungal, antimalarial, and antiviral activities. They are particularly noted for their role in cancer chemoprevention and therapy, supporting their use in medicinal and nutraceutical applications (Tundis et al., 2014).

Cancer Chemoprevention

Recent research has highlighted the substantial anticancer activity of limonoids. These compounds, free from toxic effects in animal models, hold promise for use against human cancer in various forms, including natural fruits, fortified citrus, or purified limonoids (Ejaz et al., 2006).

Anti-Inflammatory Activities

Limonoids have demonstrated inhibition of TNF-α release, indicating their potential in anti-inflammatory applications. Their ability to modulate biofilm formation and expression in certain bacterial strains further underscores their antimicrobial capabilities (Hu et al., 2020).

Protolimonoid Biosynthesis in Plants

The identification of key enzymes responsible for protolimonoid biosynthesis in plants has opened doors to metabolic engineering. This advancement could lead to enhanced insect resistance in crops and the production of high-value limonoids for pharmaceutical use (Hodgson et al., 2019).

Anti-Cancer Activity of Citrus Limonoids

Studies have shown that specific limonoids can inhibit the development of certain oral tumors, indicating their potential as cancer chemopreventive agents (Miller et al., 2004).

Antiproliferative Effects on Human Cancer Cells

Limonoids have demonstrated significant toxic effects against human cancer cell lines, suggesting their potential role in cancer therapy. Their selective action against cancer cells without affecting noncancerous cells further supports their therapeutic potential (Poulose et al., 2006).

Antimicrobial Activities

Certain limonoids have shown the ability to inhibit cell-to-cell communication, biofilm formation, and expression of pathogenic bacterial systems, suggesting their use in developing new antimicrobial agents (Vikram et al., 2010).

Insect Control Agents

Limonoids have been recognized for their efficacy as pest control agents. Their role in citrus juice bitterness has economic implications, while their potential as antitumor agents is also noteworthy (Klocke & Kubo, 1982).

Overview of Bioactive Triterpenes

The diverse biological activities of limonoids, including insecticidal and pharmacological effects, highlight their significance in the plant kingdom. Their occurrence in specific plant families and the pursuit of reducing their bitterness in citrus products are areas of ongoing research (Roy & Saraf, 2006).

Hydrotropic Extraction

Research has been conducted on the extraction of bioactive compounds like limonin from citrus seeds using environmentally friendly methods, furthering the potential for sustainable production of limonoids (Dandekar et al., 2008).

Propriétés

IUPAC Name |

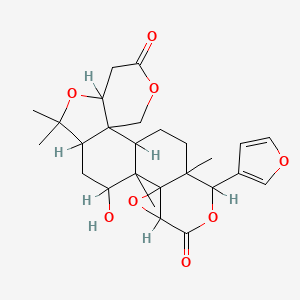

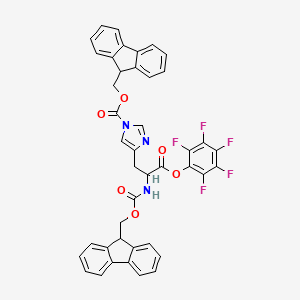

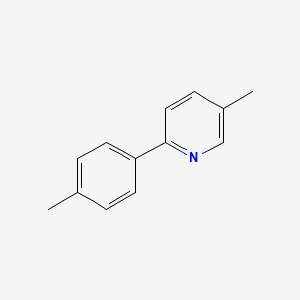

19-(furan-3-yl)-12-hydroxy-9,9,13,20-tetramethyl-4,8,15,18-tetraoxahexacyclo[11.9.0.02,7.02,10.014,16.014,20]docosane-5,17-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H32O8/c1-22(2)15-9-16(27)24(4)14(25(15)12-31-18(28)10-17(25)33-22)5-7-23(3)19(13-6-8-30-11-13)32-21(29)20-26(23,24)34-20/h6,8,11,14-17,19-20,27H,5,7,9-10,12H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFIURKZEANVFML-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2CC(C3(C(C24COC(=O)CC4O1)CCC5(C36C(O6)C(=O)OC5C7=COC=C7)C)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H32O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

472.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Limonol | |

CAS RN |

1258-86-2 | |

| Record name | EPILIMONOL | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=314323 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4,4'-[Hexane-1,6-diylbis(oxy)]bisbenzonitrile](/img/structure/B1630751.png)

![1-[2-(Dimethylamino)ethyl]-1H-tetrazole-5-thiol](/img/structure/B1630773.png)